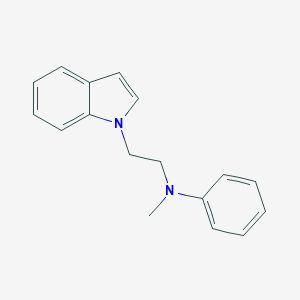
1-(N-Methylanilinoethyl)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(N-Methylanilinoethyl)indole, also known as MEAI, is a chemical compound that belongs to the indole family. MEAI is a derivative of tryptamine and is known for its psychoactive properties. This compound has gained attention in the scientific community due to its potential use in research and development.
Wirkmechanismus
1-(N-Methylanilinoethyl)indole acts as a partial agonist at the 5-HT2A receptor. This means that it binds to the receptor and activates it, but to a lesser degree than a full agonist. 1-(N-Methylanilinoethyl)indole also has affinity for other serotonin receptors, including the 5-HT1A and 5-HT2C receptors.
Biochemische Und Physiologische Effekte
1-(N-Methylanilinoethyl)indole has been shown to induce changes in brain activity, including alterations in sensory perception, mood, and cognition. It has also been shown to increase levels of the neurotransmitter dopamine in certain regions of the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(N-Methylanilinoethyl)indole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. However, 1-(N-Methylanilinoethyl)indole is a psychoactive compound and must be handled with caution. It is also important to note that the effects of 1-(N-Methylanilinoethyl)indole on the central nervous system can vary depending on the dose and method of administration.
Zukünftige Richtungen
There are several potential future directions for research on 1-(N-Methylanilinoethyl)indole. One area of interest is the development of new drugs that target serotonin receptors. 1-(N-Methylanilinoethyl)indole could serve as a starting point for the development of these drugs. Additionally, further research could be conducted to explore the potential therapeutic uses of 1-(N-Methylanilinoethyl)indole, particularly in the treatment of mood disorders. Finally, studies could be conducted to investigate the long-term effects of 1-(N-Methylanilinoethyl)indole on the brain and body.
Conclusion
1-(N-Methylanilinoethyl)indole is a chemical compound that has gained attention in the scientific community due to its potential use in research and development. Its affinity for serotonin receptors, particularly the 5-HT2A receptor, has made it a valuable tool for studying the central nervous system. While there are limitations to its use, 1-(N-Methylanilinoethyl)indole has several advantages for use in lab experiments and has potential for future research and development.
Synthesemethoden
1-(N-Methylanilinoethyl)indole can be synthesized using various methods. One of the most common methods is the reductive amination of indole-3-acetaldehyde with N-methylaniline. This reaction is catalyzed by sodium triacetoxyborohydride and yields 1-(N-Methylanilinoethyl)indole as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-(N-Methylanilinoethyl)indole has been used in scientific research to study its effects on the central nervous system. Studies have shown that 1-(N-Methylanilinoethyl)indole has an affinity for serotonin receptors, specifically the 5-HT2A receptor. This receptor is known to play a role in the regulation of mood, perception, and cognition.
Eigenschaften
CAS-Nummer |
143305-98-0 |
|---|---|
Produktname |
1-(N-Methylanilinoethyl)indole |
Molekularformel |
C17H18N2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
N-(2-indol-1-ylethyl)-N-methylaniline |
InChI |
InChI=1S/C17H18N2/c1-18(16-8-3-2-4-9-16)13-14-19-12-11-15-7-5-6-10-17(15)19/h2-12H,13-14H2,1H3 |
InChI-Schlüssel |
GNSJKXCZDBQCCW-UHFFFAOYSA-N |
SMILES |
CN(CCN1C=CC2=CC=CC=C21)C3=CC=CC=C3 |
Kanonische SMILES |
CN(CCN1C=CC2=CC=CC=C21)C3=CC=CC=C3 |
Andere CAS-Nummern |
143305-98-0 |
Synonyme |
1-(N-methylanilinoethyl)indole N-MAEI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



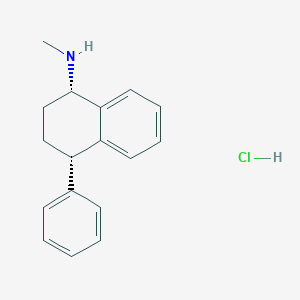


![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)
![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)


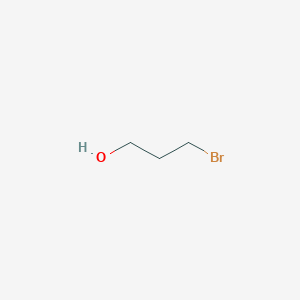

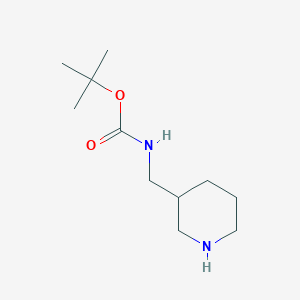

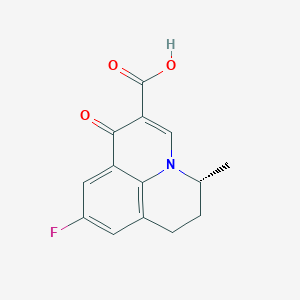
![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)
